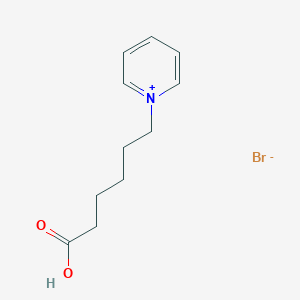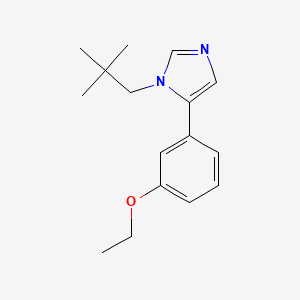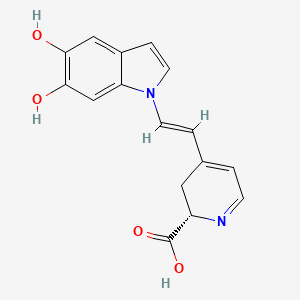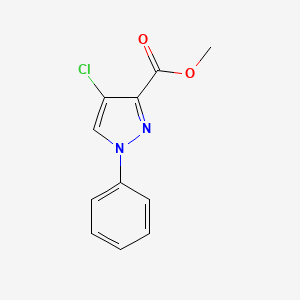
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile is a complex organic compound that features a combination of aromatic rings, a thiophene moiety, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the diphenylamino group: This step may involve nucleophilic substitution reactions.
Formation of the acrylonitrile moiety: This can be done through condensation reactions involving nitrile precursors.
Coupling reactions: The final steps often involve coupling reactions to attach the various aromatic rings and functional groups under specific conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the diphenylamino group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which may confer unique electronic, optical, or biological properties.
特性
分子式 |
C36H25N3S |
|---|---|
分子量 |
531.7 g/mol |
IUPAC名 |
(Z)-3-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]-2-(4-pyridin-4-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C36H25N3S/c37-26-31(28-13-11-27(12-14-28)29-21-23-38-24-22-29)25-35-19-20-36(40-35)30-15-17-34(18-16-30)39(32-7-3-1-4-8-32)33-9-5-2-6-10-33/h1-25H/b31-25+ |
InChIキー |
QNEYQMOXMLWHPI-QCKNELIISA-N |
異性体SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)/C=C(\C#N)/C5=CC=C(C=C5)C6=CC=NC=C6 |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C5=CC=C(C=C5)C6=CC=NC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)





![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)

![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)



